tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate: is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This compound is notable for its unique structural properties, which include a highly strained bicyclic system and the presence of difluoro and phenyl substituents. These characteristics make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the difluoro and phenyl groups: These substituents can be introduced through various functionalization reactions, such as halogenation and subsequent substitution reactions.
Attachment of the tert-butyl carbamate group: This step typically involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.
Analyse Chemischer Reaktionen
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The bicyclo[1.1.1]pentane core can be used in the design of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-({2,2-difluoro-3-phenylbicyclo[11 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features . The difluoro and phenyl groups may play a role in enhancing binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the difluoro and phenyl groups in this compound makes it unique and potentially more versatile in certain applications.
Eigenschaften
Molekularformel |
C17H21F2NO2 |
---|---|
Molekulargewicht |
309.35 g/mol |
IUPAC-Name |
tert-butyl N-[(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate |
InChI |
InChI=1S/C17H21F2NO2/c1-14(2,3)22-13(21)20-11-15-9-16(10-15,17(15,18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
RBUDRJVKBFFHNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.